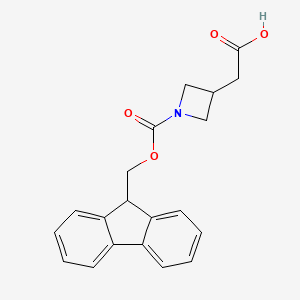

1-Fmoc-3-azetidine acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Fmoc-3-azetidine acetic acid is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . It is stable in air but should be kept away from prolonged exposure to sunlight .

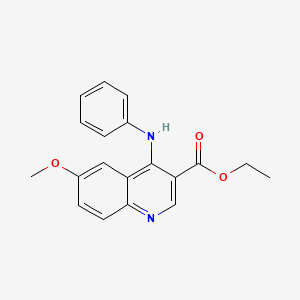

Molecular Structure Analysis

The molecular structure of this compound consists of a three-membered azetidine ring attached to an acetic acid moiety and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.38 g/mol . It is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . More specific physical and chemical properties (such as melting point, boiling point, etc.) were not found in the available sources.

Scientific Research Applications

Synthesis and Applications in Peptide Research

1-Fmoc-3-azetidine acetic acid and its derivatives are prominently utilized in the field of peptide research and synthesis. These compounds often serve as key intermediates in the synthesis of peptide chains and are instrumental in studying peptide activity and structure. For instance, azetidine-2-carboxylic acid analogs with various heteroatomic side chains have been synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Moreover, Fmoc-modified amino acids and short peptides have shown significant potential in the fabrication of functional materials, highlighting their relevance in bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Role in Solid-phase Synthesis and Peptidomimetics

The solid-phase synthesis of peptidomimetics using Fmoc-protected amino acids is a critical area of research. Fmoc-based strategies have been described for the synthesis of mixed aza-beta3-peptides, which mimic biologically active sequences and offer a vast range of applications in medicinal chemistry (Busnel et al., 2005). The utility of Fmoc-protected morpholine-3-carboxylic acid in solid-phase peptide synthesis further underscores the versatility of these compounds in synthesizing complex peptide structures (Sladojevich et al., 2007).

Contributions to Bioorganic Chemistry

Fmoc amino acids have played a pivotal role in enhancing solid-phase peptide synthesis methodology, leading to the synthesis of biologically active and isotopically labeled peptides and small proteins. This has opened up numerous opportunities in bioorganic chemistry and peptide research (Fields & Noble, 2009).

Mechanism of Action

Target of Action

It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are advanced therapeutic agents designed to target specific proteins for degradation .

Mode of Action

1-Fmoc-3-azetidine acetic acid acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the cytotoxic drug or the E3 ligase recruiting moiety . This allows the drug to be selectively delivered to cells expressing the target protein, thereby reducing off-target effects .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins targeted by the ADC or PROTAC it is part of . By enabling the selective delivery of drugs, it can influence a wide range of pathways depending on the therapeutic context .

Pharmacokinetics

As a linker in adcs and protacs, it can influence the pharmacokinetics of these molecules . The linker can affect the stability, solubility, and overall pharmacokinetic profile of the therapeutic agent .

Result of Action

The result of the action of this compound is the selective delivery of a drug to cells expressing a specific target protein . This can lead to the degradation of the target protein, resulting in therapeutic effects such as the inhibition of cancer cell growth in the case of oncology-focused ADCs and PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, factors such as the presence of competing proteins and the expression level of the target protein can influence the efficacy of the ADC or PROTAC .

properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRHXPLYZMPRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959236-89-6 |

Source

|

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)